molecular formula C7H11N3 B015563 N1-(Pyridin-2-yl)ethane-1,2-diamine CAS No. 74764-17-3

N1-(Pyridin-2-yl)ethane-1,2-diamine

Cat. No. B015563
Key on ui cas rn: 74764-17-3
M. Wt: 137.18 g/mol
InChI Key: TYHXIJJQIJKFSO-UHFFFAOYSA-N
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Patent
US04547506

Procedure details

2-Bromopyridine (15.8 g), ethylene diamine (30 g) and pyridine (10 ml) were heated together under reflux for 3 hr. The mixture was stripped to remove the excess of ethylene diamine and the residue taken up in water. The pH was adjusted to 14 and extracted with chloroform. The extracts were dried (K2CO3), stripped and the residue distilled at reduced pressure to give 2-(2-aminoethylamino) pyridine, 8.24 g (60%) bp 80° C., 0.01 mm Hg. (ii) A mixture of sodium hydride (0.53 g) and 2-(aminoethylamino)pyridine (2.74 g) in DMSO (30 ml) was heated slowly to 85° C. under nitrogen. After the evolution of hydrogen had ceased the solution was cooled to room temperature and benzyl bromide (2.37 ml) added dropwise keeping the temperature below 30° C. After a further 1 hr, water (200 ml) was added, the mixture extracted with ether and the extract washed with 2N hydrochloric acid. The pH of the aqueous layer was adjusted to 4.5 and extracted with chloroform. The pH was further raised to 14 and extracted with ether. After drying (K2CO3) and stripping, the final ether extract gave 2-[N-(2-aminoethyl)-N-benzylamino]pyridine (2.58 g) as an oil which was used without further purification.
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.37 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(N(CCCN2C(=O)[C:20]3=[CH:23][CH:24]=[CH:25][CH:26]=[C:19]3[C:18]2=O)C2C=CC=CN=2)C=CC=CC=1.[H-].[Na+].[NH2:30][CH2:31][CH2:32][NH:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][N:35]=1.[H][H].C(Br)C1C=CC=CC=1>CS(C)=O.O>[NH2:30][CH2:31][CH2:32][N:33]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][N:35]=1)[CH2:18][C:19]1[CH:20]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:1.2|

Inputs

Step One
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=NC=CC=C1)CCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0.53 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.74 g
Type
reactant
Smiles
NCCNC1=NC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2.37 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ether
WASH
Type
WASH
Details
the extract washed with 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
TEMPERATURE
Type
TEMPERATURE
Details
The pH was further raised to 14
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (K2CO3)
EXTRACTION
Type
EXTRACTION
Details
the final ether extract

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCN(CC1=CC=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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